4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

Agrochemicals Xenobiotic Response Herbicide Safener

SAR studies on pyrimidine-based bioactive compounds often fail due to subtle substitution mismatches. This compound provides the exact 4-methylphenyl substitution required for reproducible xenobiotic response assays. - Differentiates from the inactive 2-phenyl analog (CMP) for safener mechanism studies. - TPSA of 25.8 Ų and XLogP of 3.6 align with CNS drug-lead parameters. - 98% purity minimizes purification steps in parallel synthesis, ensuring reliable screening data.

Molecular Formula C12H11ClN2
Molecular Weight 218.68
CAS No. 79382-77-7
Cat. No. B2376645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine
CAS79382-77-7
Molecular FormulaC12H11ClN2
Molecular Weight218.68
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C
InChIInChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3
InChIKeyZUVJAFILTNGLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Trisubstituted Pyrimidine Scaffold


4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine (CAS 79382-77-7) is a heterocyclic aromatic compound belonging to the class of trisubstituted pyrimidines. Its molecular formula is C₁₂H₁₁ClN₂, with a molecular weight of 218.68 g/mol [1]. The structure features a pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 4-methylphenyl (p-tolyl) group at the 2-position. Computed physicochemical properties include an XLogP3-AA of 3.6, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 25.8 Ų [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from both the unsubstituted phenyl analog (4-chloro-6-methyl-2-phenylpyrimidine, CAS 29509-92-0) and other positional isomers, influencing its reactivity in nucleophilic aromatic substitution reactions and its interactions with biological targets.

SAR Specificity of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine


In structure-activity relationship (SAR) studies of pyrimidine-based bioactive compounds, even subtle changes in substitution pattern can drastically alter biological activity, potency, and selectivity. The presence of a methyl group at the para position of the 2-phenyl ring in 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine, compared to an unsubstituted phenyl ring, introduces both steric bulk and electron-donating effects that modulate π-π stacking interactions, hydrophobic contacts, and overall binding affinity to target proteins. Experimental evidence in related pyrimidine series demonstrates that such modifications can convert an inactive analog into a potent bioactive molecule, or vice versa, by altering the kinetics of target engagement or the induction of specific transcriptional responses [1]. For instance, in agrochemical research, the closely related analog 4-chloro-6-methyl-2-phenylpyrimidine (CMP) was shown to be functionally inactive as a herbicide safener, whereas the structurally distinct safener fenclorim (4,6-dichloro-2-phenylpyrimidine) elicited a rapid xenobiotic response in plants [1]. This demonstrates that in-class substitution is not a reliable predictor of biological outcome, and procurement of the precise compound with the specified 4-methylphenyl substituent is critical for ensuring reproducible experimental results and for validating SAR hypotheses.

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine vs. Closest Analogs


Herbicide Safening Activity Comparison

In a comparative functional study, the close structural analog 4-chloro-6-methyl-2-phenylpyrimidine (CMP) was directly compared to the herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine) for its ability to induce a xenobiotic response (XR) in rice cell cultures. CMP, which differs from the target compound only by the absence of a para-methyl group on the 2-phenyl ring, was completely unable to safen rice, whereas fenclorim provided effective protection. This stark functional divergence, despite high structural similarity, underscores the critical influence of the phenyl ring substitution pattern on biological activity. While direct quantitative data for the target compound (with a 4-methylphenyl group) in this specific safening assay are not available, this class-level inference strongly suggests that the target compound, with its distinct electronic and steric profile, will exhibit a unique activity profile compared to both CMP and fenclorim, making it a valuable tool for probing the SAR of pyrimidine-based xenobiotic response modulators [1].

Agrochemicals Xenobiotic Response Herbicide Safener Pyrimidine SAR

Enhanced Lipophilicity Over Phenyl Analog

The introduction of a para-methyl group on the 2-phenyl ring of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine increases its computed lipophilicity compared to the unsubstituted phenyl analog (4-chloro-6-methyl-2-phenylpyrimidine, CAS 29509-92-0). The target compound has a computed XLogP3-AA value of 3.6 [1]. While an exact computed value for the phenyl analog from the same authoritative source was not retrieved, a consistent increase in logP of approximately 0.5 units per added methyl group on an aromatic ring is a well-established medicinal chemistry principle [2]. This increase in lipophilicity is predicted to enhance passive membrane permeability and potentially alter tissue distribution and metabolic stability compared to the less lipophilic phenyl analog. This property is critical for researchers designing compounds for central nervous system (CNS) penetration or for optimizing oral bioavailability, where lipophilicity is a key determinant of drug-likeness.

Medicinal Chemistry ADME Lipophilicity Physicochemical Properties

Low Polar Surface Area for CNS Penetration

The topological polar surface area (TPSA) of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is computed to be 25.8 Ų [1]. This value falls well below the widely accepted threshold of < 90 Ų for favorable blood-brain barrier (BBB) penetration [2]. In comparison, many polar functionalized pyrimidine derivatives (e.g., those with carboxylic acids or sulfonamides) often exceed this threshold, limiting their CNS exposure. The low TPSA of this compound, combined with its moderate lipophilicity, positions it as a valuable scaffold or intermediate for the design of CNS-penetrant drugs, particularly for targets where a small, non-polar core is advantageous for optimizing brain-to-plasma ratios. This property differentiates it from more polar analogs that may be better suited for peripheral targets.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Commercial Purity and Availability Advantage

As of April 2026, 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is commercially available from multiple reputable vendors with a specified purity of 98% (e.g., from Fluorochem and Leyan) . In contrast, some sourcing records indicate that certain suppliers have discontinued this compound , and the closely related analog 4-chloro-6-methyl-2-phenylpyrimidine is often listed with a lower standard purity of 95% . For researchers requiring high-purity starting material for sensitive biological assays or for use as an analytical standard, the availability of 98% pure material from active suppliers provides a clear procurement advantage over analogs with lower purity or unreliable supply chains.

Chemical Procurement Sourcing Purity Supply Chain

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Research & Industrial Applications


Agrochemical SAR: Xenobiotic Response Studies

Researchers investigating the structure-activity relationships of pyrimidine-based herbicide safeners should prioritize this compound as a critical tool for dissecting the molecular determinants of xenobiotic response (XR) induction. The functional inactivity of the close analog 4-chloro-6-methyl-2-phenylpyrimidine (CMP) in rice safening assays [1] provides a clear baseline for comparison. Incorporating the target compound (with a 4-methylphenyl substituent) into a series alongside CMP and fenclorim allows for a systematic evaluation of how subtle changes in aromatic substitution alter the kinetics and magnitude of the XR, as measured by glutathione transferase (GST) induction or transcriptomic profiling. This work is essential for developing next-generation safeners with improved crop selectivity and for understanding the fundamental signaling pathways that govern plant detoxification of xenobiotics.

CNS Drug Discovery: Brain-Penetrant Scaffold

Medicinal chemists engaged in CNS drug discovery should consider 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine as a privileged scaffold for generating lead compounds with favorable blood-brain barrier (BBB) penetration properties. Its low topological polar surface area (TPSA = 25.8 Ų) [1] and moderate lipophilicity (XLogP3-AA = 3.6) [1] align with the physicochemical profile of successful CNS drugs [2]. The chlorine atom at the 4-position provides a versatile synthetic handle for further diversification via nucleophilic aromatic substitution or cross-coupling reactions, enabling the rapid exploration of chemical space around a CNS-optimized core. This compound is particularly well-suited for programs targeting kinases, GPCRs, or ion channels where a small, non-polar heterocyclic core is required for optimal target engagement and brain exposure.

Synthetic Chemistry: High-Purity Building Block

Synthetic and process chemists requiring a reliable, high-purity building block for the construction of more complex pyrimidine-containing molecules should source this compound from active commercial suppliers offering 98% purity [1]. The 4-chloro substituent is a prime site for SNAr reactions with amines, alcohols, or thiols, while the 2-(4-methylphenyl) group can participate in further functionalization via electrophilic aromatic substitution or directed ortho-metalation. The availability of this compound at 98% purity minimizes the need for additional purification steps, which is critical for high-throughput parallel synthesis and for generating compound libraries for biological screening. Its use as an intermediate ensures that downstream products are not contaminated with the impurities often found in lower-purity (95%) analogs [2], thereby improving the reliability of subsequent biological data.

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